molecular formula C7H4F3NO2 B1326553 3-(Trifluoromethyl)pyridine-4-carboxylic acid CAS No. 590371-38-3

3-(Trifluoromethyl)pyridine-4-carboxylic acid

Cat. No. B1326553
CAS RN: 590371-38-3
M. Wt: 191.11 g/mol
InChI Key: FBOSFEOQEZQFOC-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine-4-carboxylic acid is a substance that has been shown to be active in inhibiting the m2 phenotype of macrophages, which can lead to autoimmune diseases . It is also used to improve amyloid detection in the brain during MRI .


Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)pyridine-4-carboxylic acid involves several steps, including condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 h, and in which the ethanol is used as solvent .


Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)pyridine-4-carboxylic acid is represented by the empirical formula C7H4F3NO2 . The molecular weight of the compound is 191.11 .


Chemical Reactions Analysis

The chemical reactions of 3-(Trifluoromethyl)pyridine-4-carboxylic acid involve several processes, including binding to DNA gyrase and topoisomerase IV, which are enzymes that maintain the integrity of bacterial DNA .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)pyridine-4-carboxylic acid is a solid substance . Its melting point is 146-148 °C . The compound’s SMILES string is OC(=O)c1cnccc1C(F)(F)F .

Scientific Research Applications

Agrochemical Industry

3-(Trifluoromethyl)pyridine-4-carboxylic acid: is a key structural motif in the synthesis of agrochemicals. Its derivatives, such as trifluoromethylpyridines (TFMP), are extensively used in crop protection. The introduction of the TFMP moiety into agrochemicals has led to the development of more than 20 new compounds with ISO common names, enhancing the effectiveness of pesticides .

Veterinary Medicine

The veterinary industry also benefits from the applications of TFMP derivatives. Two veterinary products containing this moiety have been approved for market use, indicating the versatility and importance of TFMP derivatives in animal health .

Synthesis of Antiviral Agents

3-(Trifluoromethyl)pyridine-4-carboxylic acid: is used to synthesize pyridinecarboxamide derivatives, which act as inhibitors for the HCV NS5B polymerase, a crucial enzyme in the replication of the hepatitis C virus. This showcases the compound’s role in developing antiviral therapies .

Development of Calcium Channel Blockers

This compound is also utilized in synthesizing pyrazole-based phenylamides, which serve as inhibitors for the calcium release-activated calcium (CRAC) channel. These inhibitors have potential therapeutic applications in treating diseases related to abnormal calcium ion channels .

DNA Interaction Studies

Research has shown that complexes containing trifluoromethyl-pyridine carboxylic acid can bind to CT-DNA through intercalation. This interaction is spontaneous and involves hydrogen bonding and van der Waals forces, which are significant for understanding the compound’s role in genetic studies and drug design .

Pain Management Research

The compound has been identified in the context of pain management, particularly in studying the innervation of meningeal blood vessels. It is associated with neurotransmitter systems, specifically as a calcitonin gene-related peptide (CGRP) receptor antagonist, which is relevant in migraine research .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The major use of 3-(Trifluoromethyl)pyridine-4-carboxylic acid derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of 3-(Trifluoromethyl)pyridine-4-carboxylic acid will be discovered in the future .

properties

IUPAC Name

3-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-11-2-1-4(5)6(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOSFEOQEZQFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649099
Record name 3-(Trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)pyridine-4-carboxylic acid

CAS RN

590371-38-3
Record name 3-(Trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)isonicotinic acid
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